tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
Overview
Description
tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate: is a synthetic organic compound with the molecular formula C10H21N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and a methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxycarbamimidoyl Intermediate: This step involves the reaction of an appropriate amine with a suitable reagent to form the hydroxycarbamimidoyl intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Formation of the Methylcarbamate Group: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and hydroxycarbamimidoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates and hydroxycarbamimidoyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Modification: It is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostic Agents: It is used in the development of diagnostic agents for various medical conditions.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agriculture: It is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group is particularly important for its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl group and a carbamate moiety, the nature of the substituents attached to the carbamate group varies. This leads to differences in their chemical reactivity and biological activity.
- Unique Features: tert-Butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts specific binding properties and reactivity.
- Applications: The unique structure of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate makes it particularly useful in enzyme inhibition studies and drug development, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCEJTWEISRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C(=O)OC(C)(C)C)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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